molecular formula C16H13NO3S B11573256 [3-(Thiophene-2-carbonyl)-indol-1-yl]-acetic acid methyl ester

[3-(Thiophene-2-carbonyl)-indol-1-yl]-acetic acid methyl ester

Cat. No.: B11573256
M. Wt: 299.3 g/mol
InChI Key: IATHJFKFOKZCOK-UHFFFAOYSA-N
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Description

Methyl 2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetate is a complex organic compound that features both indole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetate typically involves the condensation of thiophene-2-carboxylic acid with indole derivatives. One common method includes the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the esterification process. The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can participate in electrophilic substitution reactions, often using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: NBS in acetonitrile at room temperature.

Major Products Formed

Scientific Research Applications

Methyl 2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism by which methyl 2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetate exerts its effects is primarily through its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The thiophene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. These interactions can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-thienylacetate: Shares the thiophene ring but lacks the indole moiety.

    3-Methyl-2-thiophenecarboxylic acid: Contains a similar thiophene structure but differs in functional groups.

    4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione: A more complex thiophene-indole derivative with additional functional groups.

Uniqueness

Methyl 2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetate is unique due to its combined indole and thiophene structures, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and exhibit more diverse biological activities compared to its simpler counterparts .

Properties

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

methyl 2-[3-(thiophene-2-carbonyl)indol-1-yl]acetate

InChI

InChI=1S/C16H13NO3S/c1-20-15(18)10-17-9-12(11-5-2-3-6-13(11)17)16(19)14-7-4-8-21-14/h2-9H,10H2,1H3

InChI Key

IATHJFKFOKZCOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CS3

Origin of Product

United States

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